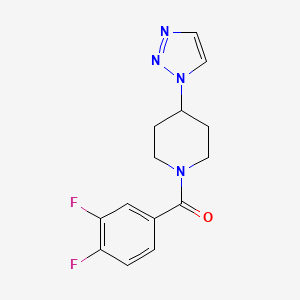
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is a chemical compound that belongs to the class of 1,2,3-triazoles . It’s worth noting that 1,2,3-triazoles are known for their wide range of biological activities, including antibacterial, antimalarial, and antiviral activities .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives, such as the compound , can be achieved through the copper-catalyzed click reaction of azides with alkynes . This method is widely used due to its efficiency and versatility .Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives is characterized by the presence of a 1,2,3-triazole ring system . This ring system is planar and can participate in various interactions, contributing to the biological activity of these compounds .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazole derivatives are diverse. For instance, some derivatives have been found to exhibit cytotoxic activity against various cancer cell lines .Aplicaciones Científicas De Investigación
Biological Activities
The 1,2,3-triazole ring system, which is a part of the compound, exhibits a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . This makes the compound potentially useful in the development of new drugs for these diseases .
Drug Discovery
1,2,3-triazoles, including the compound , have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc., making them indispensable for life .
Organic Synthesis
The compound can be easily obtained by the widely used copper-catalyzed click reaction of azides with alkynes . This makes it a valuable tool in organic synthesis .
Polymer Chemistry
1,2,3-triazoles have applications in polymer chemistry . The compound’s high chemical stability and strong dipole moment make it a suitable candidate for creating durable and efficient polymers .
Supramolecular Chemistry
The compound’s hydrogen bonding ability and aromatic character make it a good candidate for use in supramolecular chemistry . It can be used to create complex structures with specific properties .
Bioconjugation
1,2,3-triazoles, including the compound , are used in bioconjugation . This involves attaching a small molecule to a biomolecule, which can be useful in various biological applications .
Fluorescent Imaging
The compound can be used in fluorescent imaging . This is a technique used to visualize cellular processes, and the compound’s properties make it a suitable candidate for this application .
Materials Science
1,2,3-triazoles have applications in materials science . The compound’s properties, such as its high chemical stability and strong dipole moment, make it a good candidate for creating new materials with specific properties .
Safety And Hazards
While specific safety and hazard information for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is not available, it’s important to note that some 1,2,3-triazole derivatives have been found to exhibit cytotoxic effects . Therefore, appropriate safety measures should be taken when handling these compounds.
Direcciones Futuras
The future research directions for 1,2,3-triazole derivatives are promising. Given their wide range of biological activities, these compounds are of significant interest in the field of drug discovery . Further studies could focus on optimizing their synthesis, exploring their mechanism of action, and evaluating their potential as therapeutic agents.
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c15-12-2-1-10(9-13(12)16)14(21)19-6-3-11(4-7-19)20-8-5-17-18-20/h1-2,5,8-9,11H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSFEIXDZCXKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


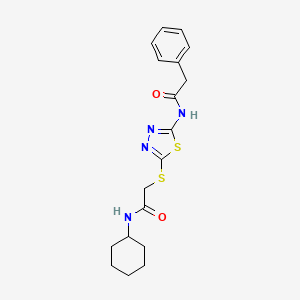
![3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2600342.png)

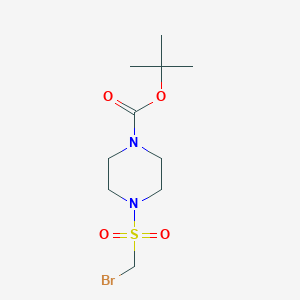

![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2600351.png)
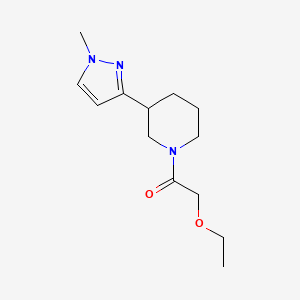
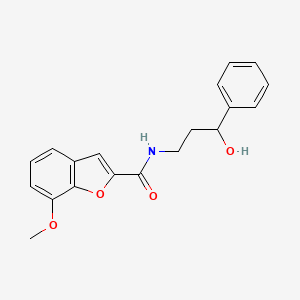


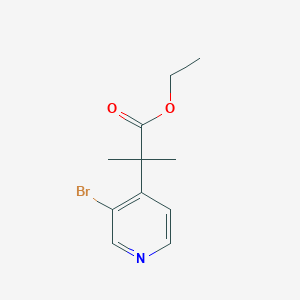
![N-(3,5-dimethylphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2600359.png)
![Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2600360.png)